molecular formula C7H14F3NO B1470293 4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-amine CAS No. 1517424-97-3

4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-amine

Cat. No.: B1470293
CAS No.: 1517424-97-3
M. Wt: 185.19 g/mol
InChI Key: SDJWCYFDSCHXQH-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-amine is an organic compound characterized by the presence of trifluoromethyl and methoxyethyl groups attached to a butan-1-amine backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-amine typically involves the reaction of 4,4,4-trifluoro-2-butanone with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is then subjected to purification processes, such as distillation or chromatography, to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The trifluoromethyl and methoxyethyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as chlorine or bromine, are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-amine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property, combined with the amine functionality, enables the compound to modulate various biochemical pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine
  • 4,4,4-Trifluoro-2-methyl-1-butanol
  • 2,2,2-Trifluoroethyl methacrylate

Uniqueness

4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-amine is unique due to the combination of trifluoromethyl and methoxyethyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high reactivity and selectivity.

Properties

IUPAC Name

4,4,4-trifluoro-2-(2-methoxyethyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3NO/c1-12-3-2-6(5-11)4-7(8,9)10/h6H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJWCYFDSCHXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(CC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 6
4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-amine

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